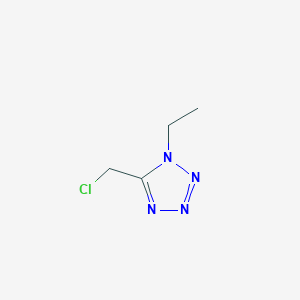

5-(chloromethyl)-1-ethyl-1H-1,2,3,4-tetrazole

Description

Properties

IUPAC Name |

5-(chloromethyl)-1-ethyltetrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7ClN4/c1-2-9-4(3-5)6-7-8-9/h2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAOJYFAMSKIRIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=NN=N1)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(chloromethyl)-1-ethyl-1H-1,2,3,4-tetrazole typically involves the reaction of 1-ethyl-1H-tetrazole with chloromethylating agents under controlled conditions. One common method involves the use of chloromethyl methyl ether (MOMCl) in the presence of a Lewis acid catalyst such as zinc chloride (ZnCl₂). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloromethylating agent.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance yield and efficiency. These processes often utilize automated systems to precisely control reaction parameters such as temperature, pressure, and reactant concentrations. The use of environmentally benign solvents and catalysts is also a focus to minimize the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(chloromethyl)-1-ethyl-1H-1,2,3,4-tetrazole undergoes various chemical reactions, including:

Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the chloromethyl group to a methyl group.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide (NaN₃) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF).

Oxidation: Oxidizing agents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Major Products Formed

Nucleophilic Substitution: Formation of azido, thiocyanato, or alkoxy derivatives.

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of methyl-substituted tetrazoles.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Synthesis

5-(Chloromethyl)-1-ethyl-1H-1,2,3,4-tetrazole serves as a valuable building block in the synthesis of pharmaceutical compounds. Its structural features allow for modifications that can enhance biological activity against various targets, including bacteria and cancer cells. The tetrazole ring is known for its ability to mimic carboxylic acids while being more resistant to metabolic degradation, making it an attractive alternative in drug design .

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. Studies have shown that certain synthesized tetrazoles demonstrate inhibitory effects against a range of bacterial strains such as Escherichia coli and Staphylococcus aureus, as well as antifungal activity against species like Candida albicans .

Materials Science

Polymer Chemistry

In materials science, this compound can be incorporated into polymer matrices to enhance thermal stability and mechanical properties. Its chloromethyl group allows for further functionalization, enabling the development of advanced materials with tailored characteristics for specific applications .

Conductive Materials

The compound's unique electronic properties make it suitable for developing conductive polymers. By integrating tetrazole units into polymer chains, researchers can create materials that exhibit improved electrical conductivity and stability under varying environmental conditions .

Chemical Biology

Biochemical Probes

this compound functions as a biochemical probe in research settings. It can be used to study enzyme activities and protein interactions due to its ability to form covalent bonds with nucleophilic sites in biomolecules. This property is particularly useful in understanding the mechanisms of action of various enzymes and receptors .

Drug Delivery Systems

The compound's ability to form stable complexes with metal ions has led to its exploration in drug delivery systems. By coordinating with metal-based drugs or therapeutic agents, it can enhance the solubility and bioavailability of these compounds .

Industrial Chemistry

Synthesis of Specialty Chemicals

In industrial applications, this compound is utilized in the synthesis of specialty chemicals and intermediates. Its reactivity allows it to participate in various chemical reactions that are essential for producing high-value chemicals used in pharmaceuticals and agrochemicals .

Case Study 1: Antimicrobial Derivatives

A study explored the synthesis of various derivatives of this compound and their antimicrobial activities. The results showed that specific modifications led to enhanced activity against resistant bacterial strains. These findings support the potential use of this compound in developing new antibiotics .

Case Study 2: Polymer Applications

Another research project focused on incorporating this compound into polyvinyl chloride (PVC) matrices. The resulting composite exhibited improved thermal stability and mechanical strength compared to unmodified PVC. This advancement highlights the compound's utility in enhancing material properties for industrial applications .

Mechanism of Action

The mechanism of action of 5-(chloromethyl)-1-ethyl-1H-1,2,3,4-tetrazole involves its interaction with biological targets through its reactive chloromethyl group. This group can form covalent bonds with nucleophilic sites in biomolecules, leading to modifications that can alter their function. The tetrazole ring itself may also interact with biological receptors or enzymes, contributing to the compound’s overall bioactivity.

Comparison with Similar Compounds

Similar Compounds

5-(chloromethyl)-2-methoxy-benzaldehyde: Used in polymerization reactions and exhibits different reactivity due to the presence of the methoxy group.

5-(chloromethyl)-2-hydroxyl-benzaldehyde: Similar structure but with a hydroxyl group, leading to different chemical properties and applications.

Uniqueness

5-(chloromethyl)-1-ethyl-1H-1,2,3,4-tetrazole is unique due to the presence of both the chloromethyl and ethyl groups on the tetrazole ring, which confer distinct reactivity and potential for diverse applications. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry and materials science.

Biological Activity

5-(Chloromethyl)-1-ethyl-1H-1,2,3,4-tetrazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. Tetrazoles, as a class, are known for their pharmacological properties, including antibacterial, antifungal, anti-inflammatory, and anticancer activities. This article reviews the biological activity of this compound based on recent research findings.

The chemical structure of this compound can be described by the following molecular formula:

- Molecular Formula : CHClN

- Molecular Weight : 108.52 g/mol

- CAS Number : 12205080

This compound features a tetrazole ring, which contributes to its unique reactivity and biological properties.

Antimicrobial Activity

Research has indicated that this compound exhibits notable antimicrobial properties. A study demonstrated that various tetrazole derivatives showed significant antibacterial activity against strains such as Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa . The compound's structure allows it to interact effectively with bacterial targets.

Table 1: Antimicrobial Activity of Tetrazole Derivatives

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 5-(Chloromethyl)-1-ethyl-1H-tetrazole | E. coli | 100 μg/mL |

| S. aureus | 125 μg/mL | |

| P. aeruginosa | 125 μg/mL |

Antifungal Activity

In addition to its antibacterial properties, this tetrazole derivative has shown antifungal activity. Research indicates that compounds containing the tetrazole moiety can inhibit the growth of fungi such as Candida albicans and Aspergillus niger .

Anti-inflammatory and Analgesic Properties

Tetrazoles have also been investigated for their anti-inflammatory and analgesic effects. For example, some derivatives have demonstrated the ability to inhibit cyclooxygenase enzymes (COX), which play a crucial role in inflammation . This suggests potential applications in pain management and inflammatory conditions.

Anticancer Activity

Emerging studies have highlighted the anticancer potential of tetrazole derivatives. For instance, certain compounds have shown cytotoxic effects against various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest . The specific activity of 5-(chloromethyl)-1-ethyl-1H-tetrazole in this context remains an area for further investigation.

The biological activity of tetrazoles is often attributed to their ability to form hydrogen bonds with biological macromolecules such as proteins and nucleic acids. The nitrogen atoms in the tetrazole ring can act as hydrogen bond acceptors, enhancing interactions with target sites within cells .

Study on Antimicrobial Activity

In a recent study published in the journal Medicinal Chemistry, researchers synthesized several tetrazole derivatives and assessed their antimicrobial efficacy using disc diffusion methods. The results indicated that compounds with chloromethyl substitutions exhibited superior activity compared to their non-substituted counterparts . This underscores the importance of structural modifications in enhancing biological activity.

Evaluation of Anti-inflammatory Effects

Another study evaluated the anti-inflammatory effects of various tetrazoles in animal models. The results demonstrated that these compounds significantly reduced inflammation markers compared to control groups . This finding supports the potential therapeutic applications of 5-(chloromethyl)-1-ethyl-1H-tetrazole in treating inflammatory diseases.

Q & A

Q. Advanced

- Electron-withdrawing groups (e.g., -Cl) increase electrophilicity at the chloromethyl site, enhancing nucleophilic substitution (e.g., with amines or thiols) .

- Steric effects : Bulky substituents (e.g., ethyl vs. methyl) may reduce reaction rates. For example, ethyl groups in 1-ethyl-tetrazole derivatives lower yields in SN2 reactions compared to methyl analogs .

- Computational studies (DFT) predict charge distribution and reactive sites, guiding derivatization strategies .

How should researchers address discrepancies in elemental analysis data?

Advanced

Discrepancies between calculated and observed values (e.g., C: 49.04% vs. 49.01%) arise from:

- Sample hygroscopicity : Use anhydrous solvents and dry samples under vacuum before analysis .

- Incomplete combustion : Optimize combustion conditions (e.g., oxygen flow rate).

- Instrument calibration : Validate with certified reference standards.

What role can AI play in designing novel derivatives?

Q. Advanced

- Reaction path prediction : Quantum chemical calculations (e.g., DFT) combined with machine learning predict feasible reaction pathways and intermediates .

- High-throughput screening : AI models trained on spectral databases (e.g., PubChem) suggest optimal substituents for target properties (e.g., solubility, bioactivity) .

- Smart laboratories : Autonomous systems adjust reaction parameters in real-time based on TLC or NMR feedback .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.